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Compound of Interest

Compound Name: Tetrakis(dimethylamino)titanium

Cat. No.: B1230069

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Titanium Nitride (TiN) films, specifically addressing the challenge of carbon contamination when
using tetrakis(dimethylamino)titanium (TDMAT) as a precursor.

Troubleshooting Guide: Reducing Carbon
Contamination in TiN Films

This guide is designed to help users identify and resolve common issues related to carbon
impurities in their TiN films during experiments.
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. Recommended
Issue ID Problem Potential Causes .
Actions
- Optimize Deposition
Temperature: Lower
the deposition
temperature to
minimize TDMAT self-
decomposition. Note
that excessively low
temperatures can lead
- TDMAT precursor i )
- to lower film density.
self-decomposition at
[1] - Increase Purge
elevated ,
Time and Flow Rate:
] temperatures.[1] - ]
High Carbon Content ) Longer and higher
. Incomplete reaction
C-01 in Thermally flow rate purges more
) o between TDMAT and )
Deposited TiN Films ) effectively remove
the nitrogen source. - _
o ) physisorbed
Insufficient purging of
precursors and
precursor molecules
byproducts, thus
and byproducts.[1] _
reducing carbon
incorporation.[1] -
Minimize Precursor
Pulse Length: Shorter
TDMAT pulse lengths
can reduce the
amount of carbon in
the film.[2][3]
C-02 Film Resistivity is Too - High carbon and - Employ Plasma-

High

oxygen impurity levels
are a primary cause of
increased resistivity.

[4][5] - Amorphous film

structure.[1]

Enhanced Deposition
(PEALD): PEALD
significantly reduces
carbon and oxygen
contamination, leading
to lower resistivity
films compared to
thermal ALD.[4] -
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Increase Plasma
Power and Time:
Higher plasma power
and longer plasma
exposure times can
further decrease film
resistivity.[5] - Post-
Deposition Annealing:
Annealing can
improve crystallinity
and reduce resistivity,
although it may not
significantly alter
stoichiometry.[6][7]

Poor Film Quality and

- Particulate
contamination from

the deposition

- Substrate Pre-
cleaning: Thoroughly
clean the substrate
surface before
deposition to remove
contaminants that can
inhibit film growth and

c-03 Contamination process.[8] - adhesion.[8] -
Inadequate substrate Optimize Deposition
surface preparation.[8] Parameters: Ensure

stable and optimized
deposition conditions
to minimize particle
generation.

C-04 Inconsistent Film - Non-uniform - Verify Uniform Gas

Properties Across precursor or reactant Flow: Ensure the
Wafers gas distribution. - showerhead or gas

Temperature gradients

across the substrate

inlet design provides

uniform gas

holder. distribution. - Check
Temperature
Uniformity: Calibrate
and verify the
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temperature uniformity
across the substrate

heater.

Frequently Asked Questions (FAQs)

1. What is the primary source of carbon contamination when using TDMAT?

The primary source of carbon contamination is the TDMAT precursor itself. The dimethylamido
ligands, -N(CHs)z, in the TDMAT molecule are carbon-containing. Incomplete reaction with the
nitrogen source or self-decomposition of the precursor at higher temperatures can lead to the
incorporation of carbon into the growing TiN film.[1]

2. How does deposition temperature affect carbon content?

The effect of deposition temperature on carbon content can be complex. In thermal ALD,
increasing the deposition temperature can lead to increased carbon content due to the self-
decomposition of the TDMAT precursor.[1] However, in some plasma-enhanced processes,
higher temperatures can aid in the removal of organic ligands, potentially reducing carbon
content up to a certain point.[9]

3. What are the advantages of using Plasma-Enhanced ALD (PEALD) over thermal ALD for TiN
deposition with TDMAT?

PEALD offers several advantages for reducing carbon contamination:

o Lower Carbon and Oxygen Content: The reactive species in the plasma (e.g., NHs plasma)
are more effective at removing the dimethylamino ligands from the TDMAT precursor,
resulting in significantly lower carbon and oxygen impurities in the film.[4][10]

o Lower Resistivity: Due to the higher purity, TiN films deposited by PEALD exhibit much lower
electrical resistivity compared to those from thermal ALD.[4]

o Lower Deposition Temperatures: PEALD can be performed at lower temperatures while still
achieving high-quality films, which is beneficial for temperature-sensitive substrates.[11]

4. Can post-deposition treatments help in reducing carbon content?
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Yes, post-deposition treatments can be effective:

e Plasma Treatment: A post-deposition treatment with H2/N2 or Hz plasma can reduce both
surface oxygen and carbon contamination throughout the TiN film.[11]

e Annealing: While annealing primarily improves the crystallinity and can lower the resistivity of
the film, it may not significantly change the bulk carbon concentration.[6][7] However,
annealing in a controlled atmosphere can help in reducing certain types of surface
contaminants.[12]

5. Are there alternative precursors to TDMAT that result in lower carbon contamination?

Yes, other metal-organic precursors with higher thermal stability have been developed to
reduce carbon incorporation. Precursors like tetrakis(ethylmethylamido)titanium (TEMATI) and
tetrakis(diethylamino)titanium (TDEAT) are more thermally stable than TDMAT, allowing for
deposition at higher temperatures without significant decomposition, which can lead to films
with lower carbon content.[2][3][13]

Quantitative Data Summary

The following tables summarize the impact of various process parameters on the carbon
content and resistivity of TiN films deposited using TDMAT.

Table 1: Effect of Deposition Method and Plasma Parameters on Film Properties
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Depositi Nitroge  Temper Plasma Carbon Resistiv
Plasma . Referen
on n ature Power . Content ity
Time (s) ce
Method Source (°C) (W) (at.%) (MQ-cm)
Thermal
NHs 200 - - 9 53,000 [4]
ALD
NH3
PEALD 200 300 5 <6 180 [4]
plasma
Remote NHs Not Not Sharply Not
. . 5->10 . [10]
PEALD plasma Specified  Specified Reduced  Specified
N-ion Not Not Not
MOCVD B B B 15 320 [14]
beam Specified  Specified  Specified
MOCVD
Not Not
(Thermal - - 36 6,000 [14]

) Specified  Specified

Table 2: Influence of Deposition Temperature and Precursor Choice on Film Resistivity

. Deposition o

Nitrogen Resistivity
Precursor Temperature Reference

Source (MQ-cm)

(°C)

TDMAT N2Ha 350 400 [3]
TDEAT N2Ha 400 300 [3]
TEMATI N2Ha 425 220 [3]

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of TiN

This protocol describes a general procedure for depositing TiN films using PEALD with TDMAT
and an ammonia (NHs) plasma.

¢ Substrate Preparation:
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o Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to
remove organic and inorganic contaminants.

o Load the substrate into the ALD reaction chamber.
e Deposition Cycle:

o Step 1: TDMAT Pulse: Introduce TDMAT vapor into the chamber for a specified time (e.g.,
0.1 - 2 seconds) to allow for self-limiting chemisorption on the substrate surface.

o Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar) for a sufficient duration (e.g.,
5 - 10 seconds) to remove any unreacted TDMAT and gaseous byproducts.

o Step 3: NHs3 Plasma Exposure: Introduce NHs gas and ignite a plasma for a set time (e.g.,
5 - 20 seconds) and power (e.g., 100 - 500 W). The reactive nitrogen species from the
plasma react with the adsorbed TDMAT layer to form TiN.

o Step 4: Purge: Purge the chamber again with an inert gas to remove reaction byproducts
before the next cycle.

o Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The
growth rate is typically in the range of 0.08 A/cycle.[4]

Protocol 2: Post-Deposition Plasma Treatment

This protocol outlines a general method for treating a deposited TiN film with a hydrogen-based
plasma to reduce impurities.

» Film Deposition: Deposit the TiN film using a suitable method (e.g., ALD or PEALD).

e Maintain Vacuum: Without breaking the vacuum, prepare the chamber for the plasma
treatment.

e Plasma Treatment:

o Introduce a mixture of hydrogen (Hz) and a carrier gas (e.g., Ar or N2) into the chamber.
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o Ignite a plasma at a specified power (e.g., 300 W) for a designated duration. This can be a
continuous or pulsed plasma exposure.

o Areported example involves a 5-second exposure repeated for a total of 50 minutes.[11]

o Cool Down: After the treatment, turn off the plasma and allow the substrate to cool down
under vacuum or in an inert atmosphere.
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Troubleshooting Logic for High Carbon in TiN Films

High Carbon Content Detected

Is Deposition Method Thermal ALD?

Yes No

Optimize Thermal ALD Parameters Investigate Other Factors
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Consider Post-Deposition Treatment
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Click to download full resolution via product page

Caption: Troubleshooting workflow for addressing high carbon content in TiN films.
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PEALD Cycle for Low-Carbon TiN
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hemisorption
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Click to download full resolution via product page

Caption: A typical Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for TiN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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